molecular formula C19H19N3O4 B10928855 6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10928855
M. Wt: 353.4 g/mol
InChI Key: SSEMZSHGHLKXPA-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique structure combining a benzodioxole moiety with an oxazolo-pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole or oxazolo-pyridine moieties .

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-3-4-7-20-18(23)13-9-14(21-19-17(13)11(2)22-26-19)12-5-6-15-16(8-12)25-10-24-15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,20,23)

InChI Key

SSEMZSHGHLKXPA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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